![molecular formula C9H8N2 B3116776 6-Allylnicotinonitrile CAS No. 219727-44-3](/img/structure/B3116776.png)
6-Allylnicotinonitrile
Overview
Description
6-Allylnicotinonitrile (6-AN) is an organic compound belonging to the class of allylnitriles, which are characterized by a nitrile group attached to an allyl group. 6-AN is a colorless liquid with a pungent odor and is soluble in many organic solvents. It is used in a variety of applications, including synthesis of pharmaceuticals, agrochemicals, and other industrial products. 6-AN has been studied for its potential medicinal and therapeutic applications, as well as its ability to act as a catalyst for the synthesis of various compounds.
Scientific Research Applications
Neurotoxicity and Behavioral Effects
- Neurotoxic Properties : Studies have found that nitriles, including allylnitrile, are a new class of neurotoxic compounds. They can induce persistent behavioral abnormalities in rodents, such as increased locomotor activity, head twitching, and somersaulting. The abnormalities are linked to the activation of serotonin systems in the central nervous system and may involve dopamine and noradrenaline levels (Tanii, Zang, & Saijoh, 1999).
- Behavioral Disturbances in Rats : Exposure to allylnitrile in rats leads to motor behavior abnormalities and sensory pathology. This includes vestibular dysfunction and changes in vestibular hair cells, pointing towards allylnitrile's impact on neurotoxicity and neurobehavioral changes (Balbuena & Llorens, 2001).
Biological and Chemical Reactions
- Biotransformation of Explosives : Allylnitrile derivatives are used in the biotransformation of explosives. Studies on microorganisms and plants show how certain enzymes can degrade major contaminants like 2,4,6-trinitrotoluene (Rylott, Lorenz, & Bruce, 2011).
- Hydrolysis Studies : Research involving the hydrolysis of compounds like Ally, a sulfonylurea herbicide, provides insights into the chemical properties of similar compounds, including nitriles (Bezemer & Rutan, 2001).
Applications in Nanotechnology and Medicine
- Graphene-Like 2D Layered Nanomaterials : Studies on graphene-like two-dimensional nanomaterials, which have properties similar to those of nitriles, demonstrate their potential in biosensors and nanomedicine. These materials have a broad range of applications due to their unique physical and chemical properties (Yang et al., 2015).
- Synthesis of Isoxazoline Derivatives : The synthesis of isoxazoline derivatives containing nitrile groups has shown significant antibacterial activity, pointing towards their potential use in medical applications (Kheira, 2020).
properties
IUPAC Name |
6-prop-2-enylpyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-3-9-5-4-8(6-10)7-11-9/h2,4-5,7H,1,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBSZKUINPDVSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=NC=C(C=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Allylnicotinonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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